N-(2-Morpholinoethyl)-2-(pyridin-3-yl)quinolin-4-amine
Description
N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a pyridine ring and a morpholine moiety
Properties
Molecular Formula |
C20H22N4O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinolin-4-amine |
InChI |
InChI=1S/C20H22N4O/c1-2-6-18-17(5-1)20(22-8-9-24-10-12-25-13-11-24)14-19(23-18)16-4-3-7-21-15-16/h1-7,14-15H,8-13H2,(H,22,23) |
InChI Key |
OYACCGKOQPHEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Pyridine: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Attachment of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate leaving group on the quinoline-pyridine intermediate.
Industrial Production Methods
Industrial production of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinolin-4-amine
- N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinolin-4-amine
- N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-3-amine
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine moiety enhances its solubility and bioavailability, while the quinoline and pyridine rings contribute to its binding affinity and specificity for molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
